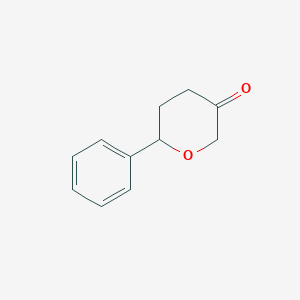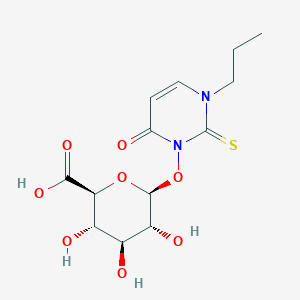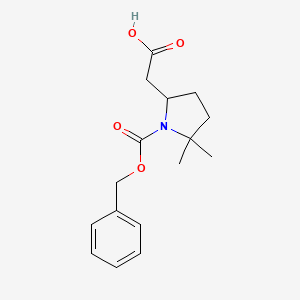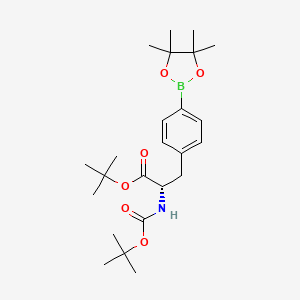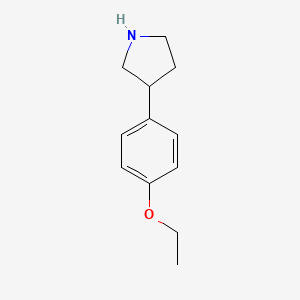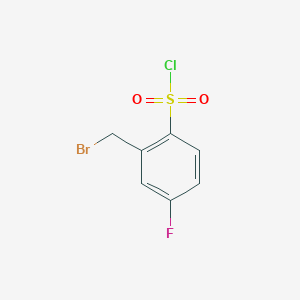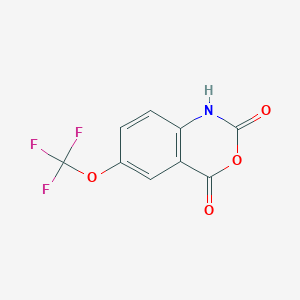
Methyl 5-chloro-3-(3-ethylureido)isoquinoline-8-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-chloro-3-(3-ethylureido)isoquinoline-8-carboxylate is a synthetic organic compound with the molecular formula C14H14ClN3O3 and a molecular weight of 307.73 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-3-(3-ethylureido)isoquinoline-8-carboxylate typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Ureido Group Introduction: The 3-ethylureido group can be introduced through a reaction with ethyl isocyanate.
Esterification: The carboxylate group is introduced via esterification using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: Methyl 5-chloro-3-(3-ethylureido)isoquinoline-8-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols can replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
科学研究应用
Methyl 5-chloro-3-(3-ethylureido)isoquinoline-8-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methyl 5-chloro-3-(3-ethylureido)isoquinoline-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
- Methyl 5-chloro-3-(3-methylureido)isoquinoline-8-carboxylate
- Methyl 5-chloro-3-(3-phenylureido)isoquinoline-8-carboxylate
- Methyl 5-chloro-3-(3-isopropylureido)isoquinoline-8-carboxylate
Uniqueness
Methyl 5-chloro-3-(3-ethylureido)isoquinoline-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-ethylureido group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
属性
分子式 |
C14H14ClN3O3 |
|---|---|
分子量 |
307.73 g/mol |
IUPAC 名称 |
methyl 5-chloro-3-(ethylcarbamoylamino)isoquinoline-8-carboxylate |
InChI |
InChI=1S/C14H14ClN3O3/c1-3-16-14(20)18-12-6-9-10(7-17-12)8(13(19)21-2)4-5-11(9)15/h4-7H,3H2,1-2H3,(H2,16,17,18,20) |
InChI 键 |
PDLORLYOAVZPFL-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)C(=O)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Benzyl-9-methoxy-3,7-diaza-bicyclo[3.3.1]nonane dihydrochloride](/img/structure/B15204970.png)
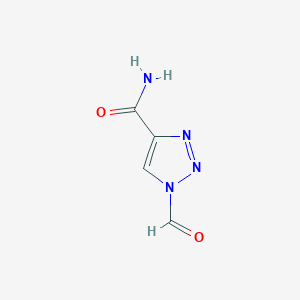
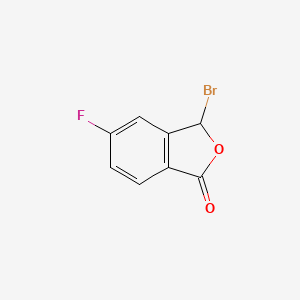
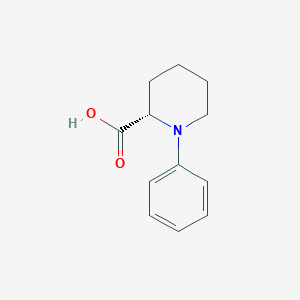
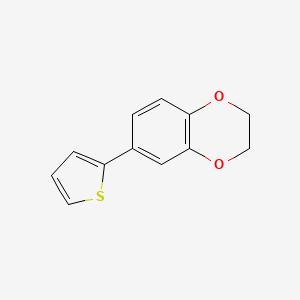
![8-Bromo-7-methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B15204984.png)
![5-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15204996.png)
